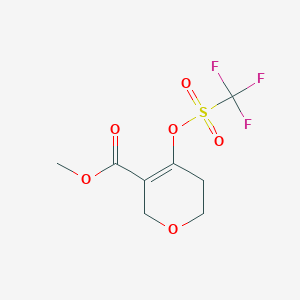
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, commonly referred to as TBMD, is a synthetic organic chemical compound that has a variety of applications in scientific research. It is a cyclic ether with a carbon-oxygen-carbon ring structure, which is considered to be a “privileged structure” due to its chemical stability and low reactivity. It is an important building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications.
Applications De Recherche Scientifique
TBMD has a number of applications in scientific research. It is used as a building block in organic synthesis and can be used to construct a variety of compounds with various properties and applications. It is also used as a reagent in a variety of reactions such as the synthesis of various heterocyclic compounds and the preparation of various polymers. It is also used as a catalyst in the synthesis of various compounds. Additionally, it is used as a chiral auxiliary for the resolution of racemates and in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of TBMD is not well understood. However, it is believed to act as a nucleophile in some reactions, attacking electrophilic centers and forming covalent bonds. It is also believed to act as an acid-base catalyst, facilitating the formation of new bonds between two molecules. Additionally, it is believed to act as a Lewis acid, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBMD are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and anti-microbial properties, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBMD has a number of advantages and limitations for lab experiments. One of the main advantages is its low reactivity, which makes it an ideal building block for organic synthesis. Additionally, it is highly soluble in a variety of solvents, making it easy to handle and use in laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of TBMD in scientific research. One potential direction is the development of novel compounds with improved properties and applications. Additionally, further research into the biochemical and physiological effects of TBMD may lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of TBMD may lead to the development of new catalysts and reagents for organic synthesis. Finally, further research into the potential applications of TBMD in the synthesis of polymers may lead to the development of new materials with improved properties.
Méthodes De Synthèse
The synthesis of TBMD can be achieved through a variety of methods. One of the most common methods is the reaction of 1,3-dioxolan-4-one with tert-butyl bromide in an aqueous solution. This method is simple and efficient, and can be used to produce high yields of TBMD. Other methods of synthesis include the reaction of 1,3-dioxolan-4-one with tert-butyl chloride in an aqueous solution, the reaction of 1,3-dioxolan-4-one with tert-butyl iodide in an aqueous solution, and the reaction of 1,3-dioxolan-4-one with tert-butyl sulfate in an aqueous solution.
Propriétés
IUPAC Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-CAHLUQPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}butanoic acid](/img/structure/B6619647.png)
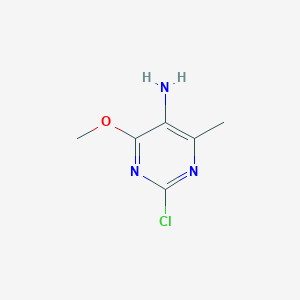
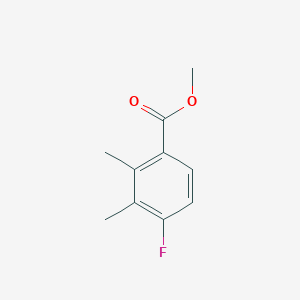
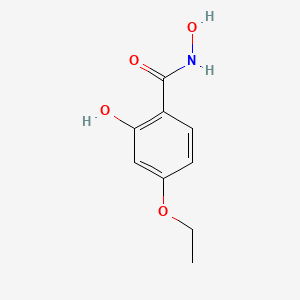
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
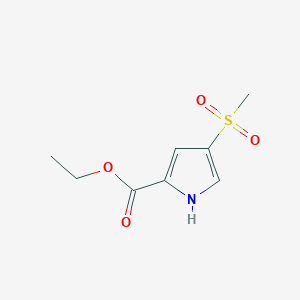
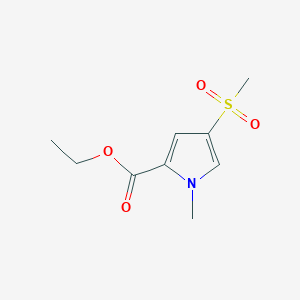
![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-methoxyphenyl)amino]propanamide](/img/structure/B6619686.png)
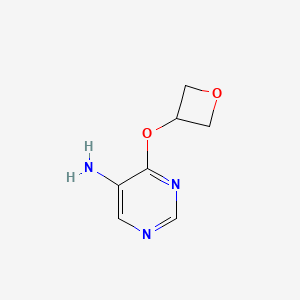
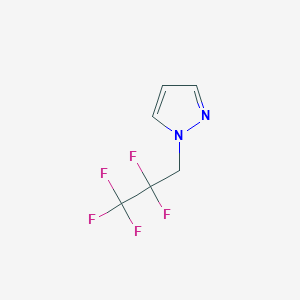
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
